molecular formula C7H13N3O B1461971 hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one CAS No. 929047-73-4

hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Katalognummer B1461971
CAS-Nummer: 929047-73-4
Molekulargewicht: 155.2 g/mol
InChI-Schlüssel: UUUPNGVYOIXAAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a chemical compound with the molecular formula C33H32N4O4 . It is also known as 2H-Pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide .


Synthesis Analysis

The synthesis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one involves several steps. The synthetic sequence starts with the construction of the piperazine ring through intramolecular 1,4-addition of the unsaturated amino ester or reductive cyclization of the amino keto ester . The resulting piperazin-2-yl-acetates and -propanoates are then subjected to alkylation with methyl bromoacetate, Dieckmann cyclization, and acidic demethoxycarbonylation .


Molecular Structure Analysis

The molecular structure of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is complex. It has a molecular weight of 548.63 . The compound is characterized by the presence of a pyrazino[1,2-a]pyrimidine core .


Physical And Chemical Properties Analysis

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has a predicted boiling point of 895.6±65.0 °C and a predicted density of 1.37±0.1 g/cm3 . Its pKa is predicted to be 9.88±0.15 .

Zukünftige Richtungen

The future directions for research on hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one could include further exploration of its synthesis, chemical reactions, and potential applications. In particular, its potential anticancer properties could be a promising area for future investigation .

Eigenschaften

IUPAC Name

2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-7-6-5-8-1-3-10(6)4-2-9-7/h6,8H,1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUPNGVYOIXAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC(=O)C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Synthesis routes and methods

Procedure details

To a solution of 1-(1,1-dimethylethyl) 3-ethyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-1,3-piperazinedicarboxylate (D77, 2.492 g, 6.21 mmol) in dichloromethane (30 mL) kept at 0° C. was added TFA (10 mL) dropwise. The solution was kept at 0° C. for 2 h, and then at room temperature for 6 h. The deprotected product was isolated by SCX and the resulting solution was evaporated at 50° C. to induce cyclization. The target product was purified by reverse phase chromatography (Oasis HLB 6 g×4 columns, eluted with water), obtaining 372 mg of the title compound.
Name
1-(1,1-dimethylethyl) 3-ethyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-1,3-piperazinedicarboxylate
Quantity
2.492 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 2
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 3
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 4
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 5
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 6
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.